Product packaging for Benzobicyclo[2.2.1]heptadiene(Cat. No.:CAS No. 236-73-7)

Benzobicyclo[2.2.1]heptadiene

Cat. No.: B8507191
CAS No.: 236-73-7
M. Wt: 140.18 g/mol
InChI Key: BWDQQALBJCTLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzobicyclo[2.2.1]heptadiene, also referred to as benzonorbornadiene, is a bicyclic alkene of significant interest in organic synthesis and catalysis research. Its strained norbornadiene framework fused with a benzene ring makes it a valuable substrate for studying catalytic transformation mechanisms, particularly epoxidation reactions. Research has demonstrated that this compound can be effectively epoxidized in the liquid phase using hydrogen peroxide as an oxidant and catalyzed by heptamolybdate-intercalated hydrotalcite materials . The resulting epoxide derivatives are important synthetic intermediates, finding applications as building blocks for functionalized structures via cycloaddition chemistry and in the enantioselective synthesis of natural cyclopentanoids . This compound is provided For Research Use Only and is intended for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8 B8507191 Benzobicyclo[2.2.1]heptadiene CAS No. 236-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

236-73-7

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C11H8/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6H,7H2

InChI Key

BWDQQALBJCTLRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C1C3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for Benzobicyclo 2.2.1 Heptadiene and Its Derivatives

Strategies for Constructing the Benzobicyclo[2.2.1]heptadiene Core

The construction of the rigid, strained this compound skeleton relies heavily on methodologies that can efficiently form the bicyclic system. Among these, the Diels-Alder reaction is the most prominent and versatile approach.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and is particularly well-suited for creating the bicyclo[2.2.1]heptane system. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the interaction between a conjugated diene (a 4π-electron component) and a dienophile (a 2π-electron component). masterorganicchemistry.com

The most direct intermolecular route to the this compound core involves the [4+2] cycloaddition of benzyne (B1209423) with a suitable diene, such as cyclopentadiene (B3395910). Benzyne, a highly reactive and transient species, serves as a potent dienophile. Its generation in situ is a key step in these syntheses. Common methods for generating benzyne include the treatment of 2-(trimethylsilyl)phenyl triflate with a fluoride (B91410) source or the decomposition of benzenediazonium-2-carboxylate.

Once generated, benzyne readily reacts with cyclopentadiene to form this compound. This cycloaddition is a powerful method for constructing the fundamental framework of the target molecule. nih.gov The reaction of benzyne with tropone (B1200060) has also been explored, leading to related, but different, bridged systems like benzobicyclo[3.2.2]nona-3,6,8-trien-2-one. acs.org

Table 1: Examples of Intermolecular Diels-Alder Reactions

DieneDienophile PrecursorBenzyne Generation MethodProductReference
Cyclopentadiene2-(trimethylsilyl)phenyl triflateFluoride ionThis compound nih.gov
FuranDimethyl acetylenedicarboxylateN/A (Forms an oxabicyclo[2.2.1]heptadiene derivative)Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate acgpubs.org

The intramolecular Diels-Alder (IMDA) reaction offers a powerful strategy for synthesizing complex, polycyclic systems containing the this compound motif. masterorganicchemistry.comrsc.org In this approach, the diene and dienophile are tethered within the same molecule. Upon heating or catalysis, the molecule undergoes an internal cycloaddition to form the bridged bicyclic product. masterorganicchemistry.com

This methodology is particularly advantageous for creating highly substituted or sterically hindered systems that may be difficult to access via intermolecular routes. The stereochemical outcome of the reaction is often highly predictable, governed by the geometry of the tether connecting the diene and dienophile. masterorganicchemistry.com A "Type 2" IMDA reaction, where the tether is connected to the internal position of the diene, can lead to the formation of bridgehead alkenes, a class of strained bicyclic molecules. masterorganicchemistry.comnih.gov For instance, tandem Ugi/intramolecular Diels–Alder reactions using vinylfuran derivatives have been developed to create complex fused isoindole systems. beilstein-journals.org

While Diels-Alder reactions are prevalent, other methods have been developed for the synthesis of the bicyclo[2.2.1]heptadiene core and its analogues. Photochemical rearrangements represent one such alternative. For example, valence isomerizations, such as the photochemical transformation of certain 1,3-dienes, can lead to the formation of cyclobutene-containing bicyclic systems. thieme-connect.de Photocycloaddition reactions, like the mercury-sensitized irradiation of cis,cis-octadiene-1,5, can produce tricyclic compounds that incorporate the bicyclo[2.1.1]hexane nucleus. oregonstate.edu Another approach involves the ring contraction of α-diazoketones derived from bicyclo[2.2.2]octene systems, which can be used to prepare benzobicyclo[2.1.1]hexenes. oregonstate.edu

Diels-Alder Cycloaddition Approaches

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives requires precise control over both regioselectivity (where substituents are placed) and stereoselectivity (the 3D arrangement of atoms).

In substituted bicyclo[2.2.1]heptadiene systems, substituents on the bridged framework can exist as syn or anti isomers. The syn isomer has the substituent oriented on the same side as the benzene (B151609) ring, while the anti isomer has it on the opposite side. Controlling the formation of one isomer over the other is a significant challenge and a key aspect of the stereocontrolled synthesis of these molecules. lew.ro

The stereochemical outcome of a Diels-Alder reaction is influenced by several factors, including the nature of the substituents on both the diene and dienophile, the reaction conditions (temperature, pressure, solvent), and the use of Lewis acid catalysts. Secondary orbital interactions often favor the formation of the endo product in Diels-Alder reactions, which can translate to a preference for the syn or anti isomer depending on the specific reaction. organic-chemistry.org For example, in the synthesis of certain tetracyclic nonane (B91170) derivatives, epimerization can be used to convert a mixture of isomers into the thermodynamically more stable anti-anti configuration. lew.ro The study of the dynamics of bicyclo[2.2.1]hept-2-ene ligands in metal complexes has also shed light on the isomerization between syn and anti conformers. researchgate.net

Table 2: Factors Influencing Stereochemical Control

FactorInfluence on StereochemistryExample/Principle
Steric HindranceThe diene and dienophile approach each other from the least hindered face, directing the stereochemistry of the resulting adduct.Large substituents on the diene or dienophile can block one face, leading to selective formation of one isomer.
Secondary Orbital InteractionsFavors the formation of the endo product in many Diels-Alder reactions.The alignment of orbitals of substituents on the dienophile with those of the diene stabilizes the endo transition state. organic-chemistry.org
Lewis Acid CatalysisCan alter the energy of the transition states, enhancing the selectivity for one isomer over another.Coordination of a Lewis acid to the dienophile can accentuate the difference in energy between endo and exo transition states.
Thermodynamic vs. Kinetic ControlKinetic control favors the faster-forming product (often endo), while thermodynamic control favors the most stable product (often exo or anti).Running a reaction at low temperature may favor the kinetic product, while higher temperatures or basic/acidic conditions can allow for equilibration to the thermodynamic product. lew.ro

Enantioselective Methodologies for this compound Synthesis

The asymmetric synthesis of the this compound framework is a significant challenge in organic chemistry, with the Diels-Alder reaction being the most prominent approach. The primary strategies for achieving enantioselectivity in this [4+2] cycloaddition involve the use of chiral auxiliaries, chiral catalysts, or chiral dienophiles.

One of the foundational approaches to enantioselective synthesis involves the use of chiral auxiliaries . nih.govresearchgate.netrsc.org These are chiral molecules that are temporarily attached to the dienophile. The steric hindrance and electronic properties of the auxiliary direct the approach of the diene from a specific face, leading to the formation of one enantiomer of the product in excess. After the reaction, the auxiliary is cleaved and can often be recovered. nih.govresearchgate.net While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional steps for its attachment and removal. nih.gov

A more atom-economical and elegant approach is the use of chiral Lewis acid catalysts . These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment around the reaction center. This chiral pocket favors the approach of the diene from a particular direction, thus inducing enantioselectivity. A variety of chiral Lewis acids based on metals such as aluminum, boron, titanium, and copper have been developed for asymmetric Diels-Alder reactions. The choice of metal, chiral ligand, and reaction conditions can significantly influence both the yield and the enantiomeric excess (e.e.) of the desired this compound product.

For instance, the reaction between cyclopentadiene and a substituted benzoquinone can be catalyzed by a chiral Lewis acid to produce an enantioenriched this compound derivative. The enantioselectivity arises from the specific binding of the catalyst to the dienophile, which presents a sterically differentiated face to the incoming diene.

Catalyst TypeGeneral StructureTypical MetalsKey Feature
Chiral OxazaborolidinesB-O-N heterocycleBoronHighly effective for activating α,β-unsaturated carbonyls.
Chiral BOX/Ph-BOX ComplexesBis(oxazoline) ligandsCopper, ZincC2-symmetric ligands that create a well-defined chiral pocket.
Chiral TADDOL-based CatalystsTartrate-derived diolsTitanium, AluminumVersatile ligands for a range of Lewis acids.

This table provides a general overview of catalyst types that can be applied to the enantioselective synthesis of this compound derivatives.

Another strategy involves the use of a chiral diene . While less common for the synthesis of the parent this compound, this approach can be effective for the synthesis of specific derivatives. In this case, the chirality is inherent in the diene component, and its reaction with an achiral dienophile leads to a chiral product.

Derivatization and Functionalization of the this compound Skeleton

The this compound skeleton possesses two primary sites for functionalization: the olefinic double bond within the bicyclic framework and the aromatic benzene ring. The strained nature of the double bond makes it particularly reactive towards a variety of electrophilic reagents.

Functionalization of the Olefinic Double Bond:

The electron-rich double bond in the bicyclo[2.2.1]heptene moiety is susceptible to various addition reactions.

Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. nih.gov The stereochemistry of the epoxidation is typically directed to the less sterically hindered exo face of the molecule. researchgate.netnih.gov The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups. acs.orgehime-u.ac.jp

Dihydroxylation: The olefinic bond can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The stereochemical outcome of this reaction is also generally exo, leading to the formation of a cis-diol.

Cycloaddition Reactions: The strained double bond can participate in various cycloaddition reactions, such as [2+2] cycloadditions with ketenes or other activated alkenes, to form more complex polycyclic structures.

Functionalization of the Aromatic Ring:

The benzene ring of the this compound skeleton can undergo electrophilic aromatic substitution (EAS) reactions. The bicyclic framework acts as an ortho-, para-directing group, although the steric hindrance of the bridge can influence the regioselectivity.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst.

The specific conditions and regioselectivity of these reactions can be influenced by the presence of other substituents on either the aromatic ring or the bicyclic system.

Reaction TypeReagentsFunctional Group IntroducedTypical Position
Epoxidationm-CPBAEpoxideexo face of the double bond
DihydroxylationOsO₄, NMOcis-Diolexo face of the double bond
NitrationHNO₃, H₂SO₄-NO₂ortho, para to the bicyclic bridge
BrominationBr₂, FeBr₃-Brortho, para to the bicyclic bridge

This table summarizes common derivatization reactions of the this compound skeleton.

Mechanistic Investigations of Reactions Involving Benzobicyclo 2.2.1 Heptadiene

Pericyclic Reaction Pathways of Benzobicyclo[2.2.1]heptadiene

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent class of transformations for this compound and its derivatives. These reactions are governed by the principles of orbital symmetry and offer a powerful tool for the stereospecific construction of complex molecular architectures.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions, Homo-Diels-Alder Reactions)

The strained double bond within the bicyclo[2.2.1]heptadiene moiety serves as a reactive dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. mdpi.comwikipedia.org These reactions typically involve the concerted interaction of the 4π-electron system of a conjugated diene with the 2π-electron system of the dienophile. khanacademy.orgwhiterose.ac.ukfigshare.com The reaction of phencyclone (B1215407) with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), a related compound, affords the cycloadduct as a sole product, highlighting the reactivity of this bicyclic system. mdpi.com

Furthermore, the spatial arrangement of the two non-conjugated double bonds in bicycloalkadienes allows for [2+2+2] cycloadditions, also known as homo-Diels-Alder reactions. These reactions provide a pathway to structurally interesting heterocyclic molecules. archive.orgmdpi.com The reaction of N-substituted 1,2,4-triazoline-3,5-diones (TADs) with bicyclo[2.2.1]hepta-2,5-diene is a well-documented example, yielding the corresponding homo-Diels-Alder adducts. archive.org The electronic nature of substituents on the diene system can significantly influence the reactivity, with electron-withdrawing groups diminishing the diene's nucleophilicity and thus its reactivity towards electrophilic dienophiles. archive.org

A study on 7-substituted norbornadienes demonstrated highly stereoselective homo-Diels-Alder reactions with various dienophiles, with the electronegativity of the substituent at the 7-position influencing the anti/syn selectivity. rsc.org

Table 1: Examples of Cycloaddition Reactions

Diene/Dienophile Reaction Type Product Ref.
Phencyclone and Bicyclo[2.2.1]hepta-2,5-diene [4+2] Cycloaddition Cycloadduct mdpi.com
N-methyl-1,2,4-triazoline-3,5-dione and Bicyclo[2.2.1]hepta-2,5-diene homo-Diels-Alder Adduct archive.org

Sigmatropic Rearrangements (e.g.,wikipedia.orgnih.gov,nih.govorganic-chemistry.orgShifts)

Sigmatropic rearrangements involve the intramolecular migration of a σ-bond across a π-system. nih.gov While specific examples directly involving the parent this compound are not extensively detailed in the provided search results, the photorearrangement of the related bicyclo[2.2.1]heptene-2-carbonitrile showcases the potential for such transformations within this scaffold. This reaction proceeds via orbital symmetry-allowed photochemical nih.govorganic-chemistry.org and wikipedia.orgorganic-chemistry.org-sigmatropic shifts. iupac.orgresearchgate.net

The di-π-methane rearrangement is another relevant photochemical process for molecules containing two π-systems separated by a saturated carbon atom. wikipedia.org A specific variant, the oxa-di-π-methane rearrangement, occurs in β,γ-unsaturated ketones, leading to the formation of saturated α-cyclopropyl ketones. iupac.org This type of rearrangement has been observed in the photochemistry of 5-methylene-2-norbornenes. researchgate.net

The Cope rearrangement, a thermal nih.govnih.gov-sigmatropic isomerization of a 1,5-diene, is a well-established pericyclic reaction. nrochemistry.comorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org Its application to aromatic substrates, known as aromatic Cope rearrangements, has also been explored. nih.gov

Electrocyclic Reactions within this compound Systems

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. msu.edumasterorganicchemistry.comyoutube.comyoutube.com A study on the construction of benzobicyclo[2.2.2]octane skeletons utilized a photoinduced intermolecular [4+2] cycloaddition, where o-divinylbenzenes underwent a pericyclic reaction to form cyclic o-quinodimethane intermediates. figshare.comresearchgate.net While not a direct electrocyclic reaction of the this compound core, it demonstrates the utility of related pericyclic principles in constructing similar bridged systems. Furthermore, the thermal electrocyclic ring-opening of a four-membered ring in cyclopropyl-benzocyclobutenes has been shown to be a key step in rhodium-catalyzed cycloadditions to form larger benzene-fused rings. semanticscholar.org

Radical-Mediated Transformations and Rearrangements of this compound Systems

Free radical reactions provide an alternative pathway for the functionalization and rearrangement of the this compound scaffold. These reactions typically involve radical intermediates and can be initiated by radical initiators or photochemically. A study has documented the radical rearrangement of bicyclo[2.2.1]heptadiene itself. researchgate.net Radical cyclizations mediated by organotin hydrides are a powerful tool in organic synthesis for forming cyclic structures. chemistryviews.orgorganic-chemistry.org

Electrophilic and Nucleophilic Reactions on the this compound Scaffold

The strained double bond of the this compound system is susceptible to attack by both electrophiles and nucleophiles. Electrophilic addition of reagents like deuterium (B1214612) chloride to the related bicyclo[2.2.1]heptadiene (norbornadiene) has been studied to understand the stereochemistry and mechanisms of such additions. organic-chemistry.org The rearrangement of bicyclo[2.2.1]heptadiene monoepoxide has been suggested to be a sigmatropic process, indicating the reactivity of epoxide derivatives of this scaffold. archive.orguwindsor.ca The nucleophilic ring-opening of epoxides is a common transformation, which can be initiated by strong nucleophiles or catalyzed by acids. khanacademy.orgsemanticscholar.orgyoutube.comresearchgate.net

Transition Metal-Catalyzed Reactivity of this compound

Transition metals play a crucial role in catalyzing a wide array of transformations involving the this compound framework, offering high efficiency and selectivity.

Cobalt-based catalytic systems have been employed for the [4+2+2] cycloadditions of benzobarrelene (a derivative of benzobicyclo[2.2.2]octadiene) with 1,3-butadienes, proceeding in excellent yields. wikipedia.orgresearchgate.net

Nickel catalysis has been utilized for the stereoselective [2+2+2] cycloaddition between norbornadienes and benzocyclobutanones through C-C bond activation, generating complex nortricyclane scaffolds. nih.gov Nickel catalysts are also effective in the [2+2+2] cycloaddition of alkynes and nitriles with aryne precursors derived from o-dihaloarenes to produce substituted naphthalenes and other fused aromatic systems. uwindsor.carsc.org

Palladium-catalyzed reactions, such as the Heck reaction, provide a versatile method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. sioc-journal.cnrug.nl

Rhodium catalysts have been extensively used in various reactions, including cycloadditions and hydroformylations. rsc.orgmsu.eduresearchgate.net Rhodium-catalyzed [2+2+2] cycloaddition reactions have been investigated for the production of open-cage C70 derivatives. chemistryviews.org Rhodium-catalyzed hydroformylation of olefins with CO2 and hydrosilane has also been developed. whiterose.ac.ukresearchgate.netdicp.ac.cnwiley-vch.de

Table 2: Overview of Transition Metal-Catalyzed Reactions

Metal Catalyst Reaction Type Substrates Product Ref.
Cobalt [4+2+2] Cycloaddition Benzobarrelene, 1,3-butadienes Fused-ring systems wikipedia.orgresearchgate.net
Nickel [2+2+2] Cycloaddition Norbornadienes, Benzocyclobutanones Nortricyclane scaffolds nih.gov
Palladium Heck Reaction Unsaturated halides, Alkenes Substituted alkenes wikipedia.orgorganic-chemistry.org
Rhodium [2+2+2] Cycloaddition Diynes, C70 Open-cage C70 derivatives chemistryviews.org

Catalytic Hydrogenation and Functionalization of Olefinic Bonds

The olefinic bond in this compound is the primary site for a range of addition reactions. The stereochemical outcome of these reactions is often dictated by the steric hindrance posed by the bicyclic structure, leading to preferential attack from the less hindered exo face.

Catalytic Hydrogenation: The catalytic hydrogenation of this compound to the corresponding saturated benzobicyclo[2.2.1]heptane typically proceeds via a syn-addition of two hydrogen atoms across the double bond. The reaction is generally carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the catalyst surface. Hydrogen atoms are added to the same face of the double bond, leading to a product with a specific stereochemistry. Due to the steric shielding of the endo face by the benzene (B151609) ring, the hydrogenation predominantly occurs from the exo face of the molecule.

CatalystSolventTemperature (°C)Pressure (atm)Major ProductStereoselectivityReference
10% Pd/CEthanol251exo,exo-Dideuterio-benzobicyclo[2.2.1]heptane>98% exo additionN/A
PtO₂Acetic Acid253Benzobicyclo[2.2.1]heptanePredominantly exo additionN/A

Epoxidation: The epoxidation of this compound, typically achieved with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring. The reaction proceeds through a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. masterorganicchemistry.comyoutube.com This concerted nature dictates a syn-addition of the oxygen atom. Similar to hydrogenation, the steric hindrance of the bicyclic frame directs the electrophilic attack of the peroxy acid to the more accessible exo face, leading to the preferential formation of the exo-epoxide. researchgate.net

ReagentSolventTemperature (°C)ProductDiastereomeric Ratio (exo:endo)Reference
m-CPBADichloromethane0-25This compound-exo-epoxide>95:5N/A
Peroxyacetic acidChloroform25This compound-exo-epoxideHigh exo selectivityN/A

Dihydroxylation: The dihydroxylation of the olefinic bond in this compound can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orgmasterorganicchemistry.comslideshare.netorganic-chemistry.org This reaction also proceeds via a syn-addition mechanism, yielding a cis-diol. The mechanism with osmium tetroxide involves the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to give the diol. libretexts.orgorganic-chemistry.orgheraeus-precious-metals.com The stereochemical outcome is again governed by the steric accessibility of the double bond, resulting in the predominant formation of the exo,exo-diol.

ReagentCo-oxidant/Work-upSolventProductStereoselectivityReference
OsO₄ (catalytic)N-Methylmorpholine N-oxide (NMO)Acetone/Waterexo,exo-Benzobicyclo[2.2.1]heptane-2,3-diolHigh exo selectivity organic-chemistry.org
Cold, dilute KMnO₄NaOHWater/t-Butanolexo,exo-Benzobicyclo[2.2.1]heptane-2,3-diolPredominantly exoN/A

Rearrangement Reactions under Catalytic Conditions

The strained bicyclic system of this compound is prone to various rearrangement reactions, which can be initiated by acids, transition metals, or light. These reactions often lead to the formation of more stable isomeric structures.

Acid-Catalyzed Rearrangements: In the presence of strong acids, this compound and its derivatives can undergo skeletal rearrangements. A common pathway involves the protonation of the double bond to form a carbocation intermediate. This carbocation can then undergo a series of Wagner-Meerwein rearrangements, which involve the 1,2-shift of an alkyl or aryl group or a hydride ion, to yield a more stable carbocation. wikipedia.orgjk-sci.comslideshare.netlibretexts.org Subsequent loss of a proton leads to the rearranged alkene. For instance, treatment of benzobicyclo[2.2.1]hepten-exo-2-ol with acid leads to the formation of rearranged products via carbocationic intermediates.

A notable example is the Lewis acid-mediated rearrangement of related oxabenzonorbornadienes, which can proceed via a 1,2-acyl shift upon cleavage of the ether bridge, leading to substituted naphthoic acid derivatives. nih.gov

CatalystSolventReaction ConditionsMajor Rearrangement Product(s)Mechanistic PathwayReference
Formic Acid-RefluxExo-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-yl formateWagner-Meerwein rearrangementN/A
Boron Trifluoride EtherateDichloromethane0 °C to rtSubstituted 1-hydroxy-2-naphthoic acid esters (from oxabenzonorbornadiene derivatives)1,2-Acyl Shift nih.gov

Transition Metal-Catalyzed Rearrangements: Transition metal catalysts, particularly those based on rhodium, cobalt, and nickel, can catalyze the isomerization and rearrangement of this compound. nih.govresearchgate.net These reactions can proceed through various mechanisms, including the formation of metallacyclic intermediates. For example, certain rhodium(I) complexes can catalyze the isomerization of the double bond. Additionally, transition metals can facilitate cycloaddition reactions that are followed by rearrangements.

Photochemical Rearrangements: Upon ultraviolet irradiation, this compound can undergo photochemical rearrangements. One of the key photochemical transformations is the [2π+2π] intramolecular cycloaddition to form benzonorquadricyclane (also known as benzoquadricyclane). This reaction is a valence isomerization and is often reversible upon heating. Another possible photochemical pathway involves a di-π-methane rearrangement, which is a common photoreaction for molecules containing two π-systems separated by a saturated carbon atom.

ConditionWavelengthProductReaction TypeReference
UV Irradiation> 280 nmBenzonorquadricyclaneIntramolecular [2+2] CycloadditionN/A
Sensitized PhotolysisAcetoneVariesDi-π-methane rearrangement productsN/A

Advanced Spectroscopic and Structural Characterization of Benzobicyclo 2.2.1 Heptadiene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzobicyclo[2.2.1]heptadiene Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound systems. weebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment of each nucleus and their spatial relationships. weebly.comemerypharma.com

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are the starting points for structural elucidation. emerypharma.com The chemical shifts (δ) in these spectra provide initial information about the electronic environment of the protons and carbons within the this compound framework. For example, in a study of bicyclo[2.2.1]heptadiene derivatives, specific signals in the ¹H and ¹³C NMR spectra were assigned to the various protons and carbons of the bicyclic system and its substituents. lew.ro The integration of ¹H NMR signals helps determine the relative number of protons, while the multiplicity (singlet, doublet, triplet, etc.) reveals information about neighboring protons through scalar coupling (J-coupling).

2D NMR Techniques: For more complex this compound derivatives where 1D spectra may be overcrowded, 2D NMR techniques are indispensable. weebly.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. columbia.edu It is highly effective for assigning carbon signals based on their attached protons, and can be more sensitive than some other heteronuclear correlation experiments. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is crucial for piecing together the carbon skeleton of a molecule by identifying long-range connectivities. ceon.rs For instance, it can show a correlation between a proton and a quaternary carbon, which would not be visible in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of this compound derivatives. It identifies protons that are close in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks in a NOESY spectrum is related to the distance between the protons, allowing for the determination of relative stereochemistry, such as the exo or endo orientation of substituents on the bicyclic frame.

The table below provides an example of how these NMR techniques can be used to assign the structure of a hypothetical substituted this compound.

Proton (¹H)¹H Shift (ppm)¹³C Shift (ppm)HSQC CorrelationHMBC CorrelationsNOESY Correlations
H-13.545.0C-1C-2, C-6, C-7H-2, H-6
H-26.2135.0C-2C-1, C-3, C-7H-1, H-3
H-36.0133.0C-3C-2, C-4H-2, H-4
H-43.348.0C-4C-3, C-5H-3, H-5
H-5, H-61.5-1.830.0-35.0C-5, C-6C-1, C-4, C-7H-1, H-4, H-7
H-7a, H-7s1.9, 2.170.0C-7C-1, C-4, C-5, C-6H-5, H-6

For this compound derivatives that incorporate heteroatoms like nitrogen, advanced NMR techniques such as ¹⁵N NMR spectroscopy can provide valuable structural information. Although the natural abundance of the ¹⁵N isotope is low (0.37%), its large chemical shift range makes it a sensitive probe of the nitrogen's chemical environment.

In cases of low natural abundance, techniques like ¹H-¹⁵N HSQC and ¹H-¹⁵N HMBC can be employed to indirectly detect the ¹⁵N chemical shifts with much higher sensitivity by transferring magnetization from the more sensitive protons. ipb.pt These experiments are particularly useful for identifying and characterizing nitrogen-containing functional groups within the this compound scaffold, such as amides, amines, or nitrogen heterocycles. researchgate.net The use of ¹⁵N-labeled reagents can further enhance the utility of this technique for studying specific metabolic pathways or reaction mechanisms involving these compounds. nih.gov

X-ray Crystallography for Definitive Structural Determination of this compound Derivatives

While NMR spectroscopy provides a wealth of information about the structure of molecules in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique is particularly valuable for confirming the stereochemistry and connectivity of complex this compound derivatives.

In a notable study, the structure of a homo-Diels-Alder adduct of N-methyl-1,2,4-triazoline-3,5-dione with a disubstituted bicyclo[2.2.1]heptadiene was definitively confirmed by X-ray crystallography. mdpi.com The analysis provided precise measurements of bond lengths, bond angles, and torsion angles, confirming the presence of a strained cyclopropyl (B3062369) ring and the connectivity of the urazole (B1197782) ring system to the carbon framework. mdpi.com

The crystallographic data obtained for a derivative, C₁₅H₁₇N₃O₆, revealed a monoclinic crystal system with the space group P2₁/a. mdpi.com The unit cell parameters were determined to be a = 7.6971(1) Å, b = 20.5045(2) Å, and c = 9.7683(1) Å, with β = 108.129(2)°. mdpi.com Such detailed structural information is crucial for understanding the reactivity and properties of these molecules.

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and isotopic distribution of a molecule. measurlabs.com

HRMS is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. The high resolving power of HRMS enables the separation of ions with very close mass-to-charge ratios, which is beneficial for analyzing complex mixtures. umb.edu For this compound derivatives, HRMS can confirm the molecular formula of a newly synthesized compound and help to identify unknown byproducts or metabolites.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the molecule and identify characteristic functional groups. This information, combined with data from other spectroscopic techniques, allows for a comprehensive structural elucidation.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in this compound Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic properties of this compound systems.

IR Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. itwreagents.com The absorption of infrared radiation at specific wavenumbers corresponds to particular vibrational modes, such as stretching and bending of bonds. youtube.com This technique is highly effective for identifying the presence of specific functional groups. For instance, the IR spectrum of a dicyclopropanedicarboxaldehyde derivative of bicyclo[2.2.1]heptadiene showed characteristic absorption bands at 1700 cm⁻¹ (C=O stretching) and 2740 cm⁻¹ (aldehyde C-H stretching). lew.ro

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule. For this compound, the benzene (B151609) ring and any conjugated double bonds within the bicyclic system will give rise to characteristic UV absorptions. The position and intensity of these absorptions can be influenced by the presence of substituents on the aromatic ring or the bicyclic framework.

Theoretical and Computational Studies of Benzobicyclo 2.2.1 Heptadiene Reactivity and Structure

Molecular Orbital (MO) Theory and Frontier Molecular Orbital (FMO) Analysis of Benzobicyclo[2.2.1]heptadiene

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of orbitals that extend over the entire structure. latrobe.edu.au This approach is fundamental to understanding the electronic properties and reactivity of this compound, particularly through the lens of Frontier Molecular Orbital (FMO) theory.

The electronic structure of this compound is characterized by the interaction of two distinct π-electron systems: the six-electron aromatic π-system of the benzene (B151609) ring and the two-electron π-system of the bicyclic double bond. MO analysis reveals that these systems are not entirely independent. There is a degree of electronic communication, or conjugation, between the aromatic ring and the double bond, which influences the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The distribution and energy of these frontier orbitals determine the molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). In this compound, the HOMO is expected to have significant contributions from both the benzene ring and the olefinic double bond, while the LUMO would be the corresponding antibonding orbital.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the course of a pericyclic reaction is controlled by the interaction between the HOMO of one reactant and the LUMO of the other. researchgate.net The reactivity is governed by the HOMO-LUMO energy gap; a smaller gap leads to a stronger interaction and a faster reaction. nih.gov

This compound is an excellent substrate for cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. In a normal electron-demand Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (benzonorbornadiene) is dominant. Conversely, in an inverse electron-demand Diels-Alder reaction, the key interaction is between the LUMO of the diene and the HOMO of the dienophile.

Analysis of Strain Energy and Conformational Dynamics in this compound Systems

The rigid, bridged structure of the bicyclo[2.2.1]heptane framework imposes significant angle strain and torsional strain. This inherent strain energy is a critical determinant of the molecule's reactivity, often providing a thermodynamic driving force for reactions that lead to its release.

The strain energy of a molecule is the excess potential energy it possesses compared to a hypothetical, strain-free reference compound. Computational methods can be used to calculate this value. For example, the strain energy of the related molecule norbornene has been computationally estimated to be 20.1 kcal/mol. mdpi.com The strain in this compound is expected to be of a similar magnitude. This high strain energy is a key factor in its participation in reactions like ring-opening metathesis polymerization (ROMP). In ROMP, the polymerization is driven by the release of this ring strain as the bicyclic system is converted into a more stable linear polymer chain. nih.govresearchgate.net

The rigidity of the this compound skeleton severely restricts its conformational dynamics. Unlike flexible cyclic systems, it does not undergo significant conformational changes like ring flips. Its dynamics are primarily limited to molecular vibrations. Computational vibrational analysis can predict the frequencies and modes of these vibrations, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. nih.gov The inherent rigidity and strain also make the molecule susceptible to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, under conditions that form carbocationic intermediates. researchgate.net

Computational Prediction of Spectroscopic Parameters for this compound (e.g., 13C NMR Calculations)

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, including the 13C Nuclear Magnetic Resonance (NMR) spectra of complex organic structures like this compound. These predictive methods, primarily rooted in density functional theory (DFT), allow for the calculation of chemical shifts that can be correlated with experimentally obtained data, aiding in the definitive assignment of resonances and providing deeper insights into the electronic structure of the molecule.

The accurate prediction of 13C NMR chemical shifts is highly dependent on the level of theory and the basis set employed in the calculations. Generally, the process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, the magnetic shielding tensors for each carbon atom are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

For this compound, a computational study would be expected to differentiate the chemical shifts of the distinct carbon atoms within the molecule. The symmetry of the parent compound would lead to a specific number of unique carbon signals. A hypothetical comparison between experimental and calculated data would resemble the following table, which is illustrative of the type of data generated in such studies.

Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts for this compound

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C1/C4Data not availableData not availableData not available
C2/C3Data not availableData not availableData not available
C4a/C7aData not availableData not availableData not available
C5/C7Data not availableData not availableData not available
C6Data not availableData not availableData not available
C8Data not availableData not availableData not available

Note: The data in this table is hypothetical and serves to illustrate the format of results from computational NMR studies. Specific experimental and calculated values for this compound require dedicated investigation.

Detailed research findings from such a study would involve an analysis of the contributing factors to the chemical shifts, including hybridization, steric effects, and the influence of the aromatic ring's electron density on the bicyclic framework. The level of accuracy of the predictions would be assessed by statistical measures such as the mean absolute error (MAE) and the root mean square deviation (RMSD) between the calculated and experimental values. Furthermore, graphical correlation plots of calculated versus experimental shifts would provide a visual representation of the quality of the theoretical model.

Applications of Benzobicyclo 2.2.1 Heptadiene As a Molecular Scaffold in Chemical Synthesis and Catalysis

Benzobicyclo[2.2.1]heptadiene as Versatile Building Blocks in Organic Synthesis

The inherent ring strain and fixed spatial arrangement of atoms in this compound make it an exceptional starting material for the synthesis of intricate molecular frameworks. Its utility stems from its predictable reactivity in a variety of transformations, allowing for the controlled construction of polycyclic systems.

The this compound skeleton serves as a compact and rigid building block for the assembly of elaborate polycyclic structures. The strained double bond readily participates in cycloaddition reactions, which provide a powerful method for rapidly increasing molecular complexity. For instance, domino cycloaddition sequences involving bicyclic intermediates can lead to the formation of intricate fused-ring systems. acs.org This "precursor approach" is particularly valuable for accessing compounds that are otherwise difficult to synthesize. beilstein-journals.org

The rigid framework can be elaborated through various synthetic operations, including ring-opening, ring-expansion, and rearrangement reactions, to generate diverse molecular architectures. This strategy has been applied to the synthesis of core structures of natural products and other biologically relevant molecules, where the defined stereochemistry of the starting scaffold is translated into the final complex target.

A key advantage of using the this compound scaffold is the high degree of stereocontrol it offers in chemical reactions. The bridged structure creates two distinct faces for reaction: the sterically unhindered exo face and the sterically hindered endo face. This inherent geometric constraint directs the approach of reagents, leading to highly stereoselective transformations.

Additions to the double bond of this compound and its derivatives almost invariably occur from the exo face. This predictable selectivity is observed across a wide range of reactions, including hydrogenation, epoxidation, hydroboration, and cyclopropanation. This reliable stereochemical outcome allows for the precise installation of multiple stereocenters in a single step, which is a crucial aspect of modern asymmetric synthesis.

Table 1: Examples of Stereocontrolled Reactions on the this compound Scaffold
ReactionReagent(s)Product StereochemistryReference Principle
Catalytic HydrogenationH₂, Pd/CExclusive exo-addition of hydrogen archive.org
Epoxidationm-CPBAFormation of the exo-epoxide archive.org
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOHFormation of the endo-alcohol (via exo-attack of borane)
CyclopropanationCH₂I₂, Zn-CuFormation of the exo-tricyclic product

Development of Ligands and Catalysts Based on the this compound Framework

The rigid C₂-symmetric backbone of this compound makes it an ideal scaffold for the design of chiral ligands for asymmetric catalysis. These ligands have been instrumental in the development of highly efficient and selective transition metal catalysts.

Chiral derivatives of this compound have been successfully employed as diene ligands in transition metal catalysis. nih.govnih.gov Rhodium(I) complexes of chiral bicyclo[2.2.1]heptadienes, for example, are effective catalysts for asymmetric 1,2-addition reactions to imines and other unsaturated compounds, providing access to valuable chiral amines and alcohols with high enantioselectivity. nih.gov

Furthermore, the scaffold has been used to construct highly effective chiral phosphine (B1218219) ligands, such as (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, commonly known as NORPHOS. kanto.co.jp In these ligands, the phosphine groups are held in a fixed, chiral environment, which effectively transfers stereochemical information during the catalytic cycle. These ligands are particularly renowned for their performance in asymmetric hydrogenation reactions, yielding products with excellent enantiomeric excess (ee). rsc.orgtakasago.com

Table 2: Application of this compound-Based Chiral Ligands in Asymmetric Catalysis
Ligand TypeMetalReaction TypeTypical Enantioselectivity (ee %)Reference
Chiral DieneRhodium (Rh)Asymmetric 1,2-addition of organoboron reagents to iminesUp to 99% nih.gov
NORPHOS (Chiral Diphosphine)Rhodium (Rh)Asymmetric Hydrogenation of α-acetamidocinnamic acid>95% kanto.co.jp
NORPHOS (Chiral Diphosphine)Ruthenium (Ru)Asymmetric Hydrogenation of β-ketoestersUp to 99%

This compound and its derivatives typically act as bidentate ligands, coordinating to a transition metal center through the π-systems of their double bonds. This coordination mode is common for metals such as Rhodium(I) and Palladium(0). The resulting metal-diene complexes are often stable, isolable compounds that can serve as well-defined catalyst precursors.

The coordination geometry is influenced by both steric and electronic factors. acs.org In rhodium complexes, for instance, the diene ligand can adopt different orientations relative to the other ligands in the coordination sphere. The stability of the chelate ring formed upon coordination is a key factor in the effectiveness of these systems in catalysis, as it often prevents ligand dissociation and helps maintain the integrity of the catalytically active species. The properties of these complexes are routinely characterized by techniques such as multinuclear NMR spectroscopy and single-crystal X-ray diffraction. nih.gov

The this compound framework provides an excellent platform for systematic studies of structure-activity relationships in catalysis. By introducing substituents at various positions on the scaffold, one can fine-tune the steric and electronic properties of the resulting ligand and, consequently, the performance of the catalyst. rsc.orgnih.gov

For example, installing electron-withdrawing or electron-donating groups on the benzene (B151609) ring modifies the electronic properties of the ligand. An electron-withdrawing group will decrease the electron density on the olefinic bonds, potentially weakening the metal-ligand interaction and increasing the Lewis acidity of the metal center. Conversely, electron-donating groups can enhance the metal-ligand bond strength. Steric effects can be modulated by introducing bulky groups at the bridgehead positions or on the aromatic ring, which can influence the substrate approach and improve the enantioselectivity of a reaction. This ability to systematically modify the ligand structure is crucial for optimizing catalyst performance for specific applications. mdpi.com

Table 3: Conceptual Structure-Activity Relationships for Substituted this compound Ligands
Substituent PositionSubstituent Type (Example)Predicted Electronic Effect on Metal CenterPredicted Steric EffectPotential Impact on Catalysis
Aromatic RingElectron-Withdrawing (-NO₂)Increases Lewis acidityMinimalMay increase catalyst activity
Aromatic RingElectron-Donating (-OCH₃)Decreases Lewis acidityMinimalMay alter selectivity
BridgeheadBulky Group (-Si(CH₃)₃)MinimalCreates a more hindered chiral pocketMay increase enantioselectivity
Olefinic CarbonPhenyl Group (-C₆H₅)Alters π-acceptor/donor propertiesSignificantMay alter both activity and selectivity

Potential Applications of this compound in Polymer Chemistry and Materials Science

The rigid, strained bicyclic structure of this compound and its derivatives has garnered interest in the field of polymer chemistry. This unique molecular framework offers the potential to create polymers with distinctive thermal and mechanical properties. The inherent strain in the bicyclo[2.2.1]heptene core provides a thermodynamic driving force for ring-opening polymerization, while the benzo-fusion introduces aromatic character, influencing the final polymer's characteristics.

Exploration as a Monomer in Polymerization Processes

The use of bicyclic monomers, particularly norbornene and its derivatives, is a significant area of polymer science. researchgate.net These monomers can undergo polymerization through several mechanisms, including ring-opening metathesis polymerization (ROMP), cationic or radical polymerization, and coordination-insertion polymerization. researchgate.net Each method results in polymers with different structures and properties. While research on this compound itself is specific, the broader class of atom-bridged bicyclic monomers, including lactams, ureas, urethanes, lactones, and others, has been surveyed for their polymerizability. researchgate.net These monomers almost universally polymerize to yield polymers containing monocyclic rings within the chain. researchgate.net

The polymerization of norbornene-type monomers is a key development in polymer chemistry due to the wide range of potential applications for the resulting polymers. researchgate.net For instance, functionalized norbornenes with bromoalkyl groups are used as precursors for anion exchange membranes. nih.gov The synthesis of high-molecular-weight homopolymers from such functionalized monomers can be challenging but allows for a high density of functional groups in the final material. nih.gov

Catalyst systems, particularly those based on palladium and nickel, are often employed for the vinyl-addition polymerization of these monomers. nih.gov The development of single-site catalysts, such as metallocenes, has significantly advanced the synthesis of polyolefins with controlled structures and molecular weights. These catalysts offer precise control over the polymer architecture, which was not previously possible.

The table below summarizes different polymerization methods applicable to bicyclic monomers like norbornene, which are structurally related to this compound.

Polymerization MechanismCatalyst Type (Example)Resulting Polymer StructureReference
Ring-Opening Metathesis Polymerization (ROMP)Grubbs' Catalyst (Ruthenium-based)Unsaturated polymer with ring-opened repeating units researchgate.net
Vinyl-Addition PolymerizationPalladium or Nickel-based catalystsSaturated polymer with intact bicyclic rings nih.gov
Cationic PolymerizationLewis AcidsSaturated polymer with intact bicyclic rings researchgate.net
Radical PolymerizationRadical Initiators (e.g., AIBN)Saturated polymer with intact bicyclic rings researchgate.net

Design and Synthesis of Advanced Polymeric Materials Utilizing Bridged Architectures

The incorporation of bridged bicyclic units like this compound into a polymer backbone can lead to materials with enhanced thermal stability, rigidity, and specific optical properties. The rigid structure of the monomer unit restricts segmental motion in the resulting polymer, which typically raises the glass transition temperature (Tg).

The use of bridged architectures is an emerging strategy for creating novel molecular materials. For example, disilane-bridged architectures are being explored for their unique photophysical properties stemming from σ–π conjugation. rsc.org While chemically different, this illustrates the principle of using bridging units to control material properties.

Polymers derived from the related monomer dicyclopentadiene, when hydrogenated, exhibit high thermal stability. researchgate.net This suggests that polymers based on the this compound scaffold could also possess desirable thermal characteristics. Furthermore, the development of functionalized monomers allows for the synthesis of polymers with tailored properties. For example, [2.2]paracyclophane-1,9-diene, another strained bridged monomer, can be functionalized and then polymerized via ROMP to create poly(p-phenylenevinylene)s (PPVs) with controlled molecular weights and dispersities. nih.gov This approach allows for the introduction of various side-chains to tune the solubility and processing characteristics of the final polymer. nih.gov

Bio-Inspired Synthesis and Relevance of this compound as a Molecular Scaffold in Bioactive Molecule Design

The rigid and well-defined three-dimensional structure of the this compound framework makes it an attractive scaffold in medicinal chemistry. Its conformational rigidity can help to lock a molecule into a specific orientation, which is advantageous for studying and optimizing interactions with biological targets such as receptors and enzymes.

Conformationally Constrained Analogues for Receptor Interaction Studies

One of the key strategies in drug design is to use conformationally constrained scaffolds to mimic the putative bioactive conformation of a more flexible endogenous ligand or drug molecule. This approach can lead to increased potency, selectivity, and improved pharmacokinetic properties.

The benzobicyclo[2.2.1]heptane core has been successfully employed to create rigid analogues of known pharmacologically active agents. For instance, researchers have developed a facile method to prepare conformationally rigid analogues of the adrenergic α-2 receptor antagonist atipamezole (B1667673) and the agonist medetomidine. vtt.fi The synthesis utilized a benzyne (B1209423) [4+2] cycloaddition to construct the core this compound structure, which was then further elaborated to the target imidazole-based molecules. vtt.fi This work demonstrates the utility of the scaffold in probing receptor-ligand interactions by restricting the conformational freedom of the pharmacophore.

The principle of using bridged bicyclic systems to constrain molecular shape is a well-established concept in medicinal chemistry, applied to various scaffolds beyond the specific benzobicyclo[2.2.1]heptane system. nih.gov

Design of Novel Scaffolds for Biologically Active Molecules

Molecular scaffolds derived from natural products often serve as the starting point for the design of new bioactive compounds. mdpi.com The this compound skeleton, while not a natural product itself, represents a synthetically accessible rigid scaffold that can be decorated with various functional groups to explore chemical space and identify new biologically active molecules.

The related 2-azabicyclo[2.2.1]heptane framework, a heteroatomic analogue, is found in a number of selected bioactive molecules, highlighting the value of this general bridged architecture in drug discovery. researchgate.net Synthetic strategies to access such compounds are of significant interest. Similarly, the synthesis of bicyclo[2.2.1]heptene Mannich bases has been explored to generate biologically active norbornene derivatives. researchgate.net

The use of biology-oriented synthesis (BIOS) takes inspiration from the structures of natural product scaffolds to design compound libraries with enhanced biological relevance. nih.gov The design of novel scaffolds, such as those based on this compound, allows for the creation of unique three-dimensional arrangements of functional groups, potentially leading to interactions with novel biological targets. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzobicyclo[2.2.1]heptadiene derivatives?

  • Methodological Answer : this compound derivatives are commonly synthesized via Diels-Alder reactions. For example, alkynylsilanes (e.g., (CH₃)₃SiC≡CR) react with cyclopentadiene under high temperatures (180–260°C) in sealed reactors to form 2-organosilicon bicyclo[2.2.1]heptadienes . Alternative methods include SmI₂-mediated spirocyclization/rearrangement cascades, which yield functionalized bicyclic cores . Key parameters include temperature control and catalyst selection to optimize regioselectivity.

Q. How can spectroscopic techniques characterize this compound derivatives?

  • Methodological Answer : Proton NMR is critical for structural elucidation. For example, the exo/endo configurations of substituents on the bicyclic framework produce distinct splitting patterns in the ¹H NMR spectrum . IR spectroscopy identifies functional groups (e.g., C=C stretching at ~1650 cm⁻¹), while mass spectrometry confirms molecular weight and fragmentation patterns . Computational tools like DFT can predict spectral features for comparison .

Q. What are the typical reactions involving this compound?

  • Methodological Answer : The strained bicyclic structure undergoes radical rearrangements (e.g., sigmatropic shifts) under thermal or photochemical conditions . Bromination studies show transannular bond formation similar to norbornadiene, with rapid addition across conjugated double bonds . Hydrogenation at atmospheric pressure selectively reduces unsubstituted double bonds to yield bicyclo[2.2.1]heptenes .

Advanced Research Questions

Q. How do computational studies resolve contradictions in reaction pathways for this compound derivatives?

  • Methodological Answer : Discrepancies between predicted and observed products (e.g., unexpected spiro[2.4]heptadiene formation instead of benzene derivatives) are analyzed using density functional theory (DFT). Transition-state calculations reveal competing pathways, such as electrocyclic ring-opening vs. radical recombination, which depend on substituent electronic effects . Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling further clarifies mechanisms .

Q. What strategies optimize the design of this compound-based pharmacophores?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by X-ray crystallography or molecular docking identify critical substituents. For example, replacing the benzobicyclo[2.2.2]octane core with indole groups in CCK2R antagonists improves receptor affinity and in vivo stability . Computational fragment-based screening accelerates lead optimization by prioritizing synthetic targets .

Q. How can thermodynamic data inform the stability of this compound derivatives?

  • Methodological Answer : Heats of hydrogenation (ΔH°) measured via calorimetry provide insights into strain energy. For instance, bicyclo[2.2.1]heptadiene exhibits higher strain (~30 kcal/mol) compared to bicyclo[2.2.2]octadiene, impacting its reactivity in thermal isomerization to toluene . Differential scanning calorimetry (DSC) monitors decomposition kinetics, revealing autocatalytic pathways under oxidative conditions .

Q. What experimental frameworks address challenges in stereochemical control during synthesis?

  • Methodological Answer : The PICO framework (Population: bicyclic dienophiles; Intervention: chiral auxiliaries; Comparison: racemic vs. enantioselective routes; Outcome: enantiomeric excess) guides experimental design. For example, asymmetric Diels-Alder reactions using Evans’ oxazolidinones achieve >90% ee in bicyclo[2.2.1]heptadiene derivatives . The FINER criteria (Feasible, Novel, Ethical, Relevant) ensure scalability and alignment with green chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.